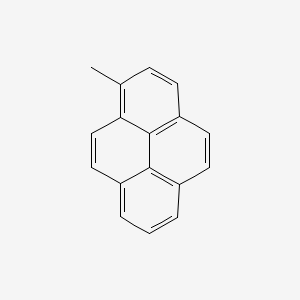

2-(1-adamantyl)-1H-benzimidazole

概要

説明

Synthesis Analysis

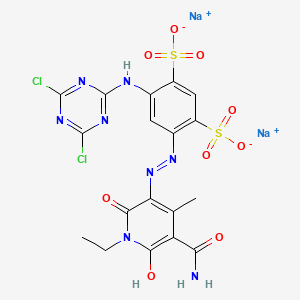

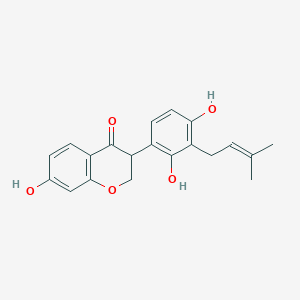

The synthesis of 2-(1-adamantyl)-1H-benzimidazole involves several key steps, including the formation of adamantylated benzimidazole derivatives through condensation reactions. The synthesis pathway has been optimized to access novel Schiff bases and amides by nitration and reduction processes, followed by condensation with aromatic aldehydes and acyl chlorides (Zurabishvili et al., 2015). The versatility in the synthetic route enables the production of various derivatives, enhancing the exploration of their chemical and biological functionalities.

Molecular Structure Analysis

X-ray crystallography has played a crucial role in determining the molecular structure of 2-(1-adamantyl)-1H-benzimidazole derivatives. These studies reveal that the compounds crystallize in different space groups, highlighting the influence of halogen substitution on their crystalline packing and intermolecular interactions. The presence of intramolecular hydrogen bonds and the shift in attractive interactions upon halogen exchange are critical for understanding the compounds' structural dynamics and biological implications (Latosińska et al., 2022).

Chemical Reactions and Properties

2-(1-Adamantyl)-1H-benzimidazole undergoes various chemical reactions, including nitration, reduction, and condensation, to yield a wide range of derivatives. These reactions are pivotal for the functionalization of the benzimidazole core, enabling the investigation into the compounds' chemical reactivity and the development of targeted pharmacological agents. The ability to undergo these reactions showcases the compounds' chemical versatility and potential for modification (Zurabishvili et al., 2015).

科学的研究の応用

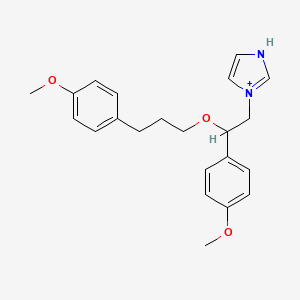

Multi-Target Pharmaceutical Applications : 1-[2-(1-adamantyl)ethyl]-1H-benzimidazole and its derivatives have been synthesized and studied for their potential as multi-target pharmaceutical agents. These compounds combine a benzimidazole ring, known for antitumor activity, with an adamantyl moiety, known for anti-influenza activity. They have been identified as potential inhibitors of Human Casein Kinase 2 (CK2), Membrane Matrix 2 Protein (M2), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), highlighting their potential in treating various diseases including COVID-19 (Latosinska et al., 2022).

Synthesis and Derivative Formation : The synthesis of 2-(1-adamantyl)-1H-benzimidazole and its novel derivatives has been achieved. This process involves nitration and reduction of the nitro derivative, followed by condensation with aromatic aldehydes and acyl chlorides to form Schiff bases and amides. This research is significant for developing new chemical entities with potential applications in various fields (Zurabishvili et al., 2015).

Antiviral Properties : Studies have reported the synthesis and antiviral evaluation of 2-(1-adamantyl)imidazole derivatives. These compounds exhibit significant antiviral activity, especially against the A-2 Victoria virus, highlighting their potential in the development of new antiviral therapies (Pellicciari et al., 1981).

Development of Benzimidazole Heterocycle : A series of benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing the adamantane moiety have been synthesized. This development is pivotal for creating new compounds with potential biological activities (Soselia et al., 2020).

Cytotoxicity Assays : The synthesis of 2-adamantyl-6-[(1H-benzimidazol-1-ylcarbonyl)amino]hexanoate and its cytotoxicity assay against human lung carcinoma cells A549 have been studied. This research is significant for understanding the potential anticancer properties of these compounds (Nurieva et al., 2013).

Safety And Hazards

- Toxicity : Assessments indicate low acute toxicity, but further studies are necessary.

- Handling : Standard laboratory precautions apply. Avoid inhalation, skin contact, and ingestion.

- Environmental Impact : Limited data exist; consider its impact on ecosystems.

将来の方向性

Researchers should explore:

- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

- Derivatives : Synthesize derivatives with modified substituents for enhanced properties.

- Applications : Explore its use in materials science, catalysis, or other fields.

特性

IUPAC Name |

2-(1-adamantyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJQLKDAEBGCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177850 | |

| Record name | 2-(1-Adamantyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-adamantyl)-1H-benzimidazole | |

CAS RN |

23280-73-1 | |

| Record name | 2-(1-Adamantyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Adamantyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol](/img/structure/B1203745.png)

![Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride](/img/structure/B1203752.png)

![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)